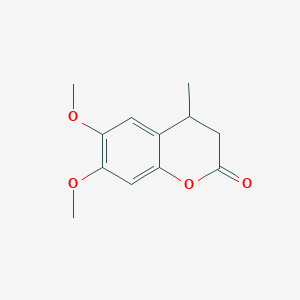

6,7-Dimethoxy-4-methyl-chroman-2-one

Übersicht

Beschreibung

6,7-Dimethoxy-4-methyl-chroman-2-one is a chemical compound belonging to the class of chromanones. It is characterized by its molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is known for its unique structural features, including two methoxy groups at positions 6 and 7, and a methyl group at position 4 on the chromanone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-methyl-chroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base, followed by cyclization to form the chromanone structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Oxidation Reactions

The electron-rich aromatic system and methoxy groups facilitate oxidative modifications:

Key Reagents and Conditions

| Reagent | Conditions | Product Formed | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, reflux | Quinone derivatives | |

| CrO₃ | Acetic acid, 60°C | Epoxidation of dihydro intermediates |

Mechanistic Insights

- Oxidation typically targets the benzylic C-4 methyl group or the chroman ring’s double bond, forming quinones or epoxides .

- Methoxy groups stabilize radical intermediates during oxidation, directing regioselectivity .

Reduction Reactions

Reductive transformations primarily affect the lactone ring or substituents:

Common Reducing Agents

| Agent | Conditions | Product Formed | Source |

|---|---|---|---|

| NaBH₄ | Methanol, RT | Dihydrochroman-2-ol derivatives | |

| LiAlH₄ | Dry THF, 0°C → RT | Ring-opening to diols |

Notable Outcomes

- LiAlH₄ reduces the lactone carbonyl to a secondary alcohol, while NaBH₄ selectively reduces α,β-unsaturated carbonyl systems .

Substitution Reactions

The methoxy groups undergo nucleophilic and electrophilic substitutions:

Examples

| Reaction Type | Reagent | Product | Source |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 6,7-Dihydroxy-4-methyl-chroman-2-one | |

| Halogenation | I₂, KIO₃, H₂SO₄ | 5-Iodo-6,7-dimethoxy derivatives |

Structural Effects

- Demethylation restores phenolic -OH groups, enhancing antioxidant activity .

- Halogenation at the C-5 position is sterically guided by the C-4 methyl group .

Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

Fujiwara–Moritani Reaction

| Catalyst | Conditions | Product | Source |

|---|---|---|---|

| Pd(OAc)₂, Ag₂CO₃ | DMF, 100°C, 12 h | C-3 alkenylated derivatives |

Applications

Enzymatic Modifications

Carbonic anhydrase (CA) isoforms hydrolyze coumarin derivatives:

Biological Reactions

| Enzyme | Product | Biological Role | Source |

|---|---|---|---|

| CA IX/CA XII | 2-Hydroxycinnamic acid analogs | Tumor microenvironment modulation |

Mechanism

- Hydrolysis of the lactone ring by CA yields 2-hydroxycinnamic acid derivatives, which act as selective CA inhibitors .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Preferred Position | Key Factor Influencing Reactivity |

|---|---|---|---|

| Oxidation | High | C-4 methyl | Proximity to electron-donating groups |

| Reduction | Moderate | Lactone carbonyl | Steric hindrance from methyl group |

| Halogenation | Low | C-5 | Ortho-directing effect of methoxy |

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of chroman-2-one core | Condensation with reagents |

| 2 | Introduction of acetamide group | Reaction with 2-(2-fluorophenyl)ethylamine in acetic anhydride |

Biological Activities

Research indicates that 6,7-Dimethoxy-4-methyl-chroman-2-one exhibits a range of biological activities:

Anti-inflammatory Properties

Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress and may contribute to its potential in preventing chronic diseases.

Antimicrobial Effects

Research has highlighted its efficacy against various pathogens, suggesting potential applications in developing antimicrobial agents.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

Cancer Research

Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific molecular interactions. Its unique structure allows it to target various signaling pathways involved in tumor growth.

Neurological Disorders

The antioxidant properties suggest possible benefits in neuroprotection. Research is ongoing to assess its efficacy in conditions such as Alzheimer’s disease.

Case Studies

Several studies have investigated the applications of this compound:

-

Study on Anti-inflammatory Effects :

- Researchers administered the compound to animal models with induced inflammation.

- Results showed a significant reduction in inflammatory markers compared to control groups.

-

Antioxidant Activity Assessment :

- A comparative study evaluated the antioxidant capacity of various coumarin derivatives.

- This compound exhibited superior activity relative to other tested compounds.

-

Antimicrobial Efficacy :

- In vitro tests against bacterial strains demonstrated that the compound inhibited growth at low concentrations.

- Further studies are needed to explore its mechanism of action against specific pathogens.

Conclusion and Future Directions

The applications of this compound span multiple scientific disciplines due to its diverse biological activities and therapeutic potential. Future research should focus on:

- Detailed mechanistic studies to elucidate its action pathways.

- Clinical trials to evaluate safety and efficacy in humans.

- Development of derivatives with enhanced bioactivity.

This compound represents a promising avenue for research in medicinal chemistry and pharmacology.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-4-methyl-chroman-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

- 6,7-Dimethoxy-2,2-dimethyl-4-chromanone

- 6,7-Dimethoxy-4-chromanone

- 6,7-Dimethoxy-4-methyl-2H-chromen-2-one

Uniqueness: 6,7-Dimethoxy-4-methyl-chroman-2-one is unique due to its specific substitution pattern on the chromanone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biologische Aktivität

6,7-Dimethoxy-4-methyl-chroman-2-one is a compound belonging to the chromanone family, known for its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial effects, along with its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Structure : The compound features two methoxy groups at positions 6 and 7 and a methyl group at position 4 of the chromanone structure.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Its mechanism involves the scavenging of free radicals, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

A study indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a protective agent against oxidative damage .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens .

The biological activity of this compound is attributed to its structural features, which allow it to interact with various molecular targets:

- Antioxidant Mechanism : The methoxy groups enhance electron donation capabilities, facilitating the neutralization of free radicals.

- Antimicrobial Mechanism : It may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to cell death .

Cytotoxicity Studies

In cell culture studies, exposure to this compound at concentrations around 100 μM resulted in reduced cell viability in several cancer cell lines. Observations included:

- Cell Morphology Changes : Treated cells exhibited signs of cytoplasmic vacuolization and reduced density, indicating cytotoxic effects potentially linked to apoptosis rather than necrosis .

Cancer Research

The compound's potential as an anticancer agent is under investigation. Preliminary findings suggest it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival . A detailed study on its effects on myeloid cell leukemia-1 (Mcl-1) showed that modifications in its structure could enhance its inhibitory activity against this target, which is critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other chromanone derivatives:

| Compound | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 6,7-Dihydroxycoumarin | Moderate | High |

| 4-Methylcoumarin | Low | Moderate |

This comparison highlights the distinctiveness of this compound regarding its balance between antioxidant and antimicrobial activities .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-4-methyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCHQKXKFSGHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC2=CC(=C(C=C12)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470393 | |

| Record name | 6,7-dimethoxy-4-methyl-chroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104665-63-6 | |

| Record name | 6,7-dimethoxy-4-methyl-chroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.